molecular formula C7H10N6 B15070870 N2,6-Dimethyl-3H-purine-2,8-diamine

N2,6-Dimethyl-3H-purine-2,8-diamine

Cat. No.: B15070870
M. Wt: 178.20 g/mol
InChI Key: UUWOEGREHHFZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,6-Dimethyl-3H-purine-2,8-diamine is a purine derivative with the molecular formula C7H10N6 and a molecular weight of 178.20 g/mol . This compound is part of the purine family, which is known for its significant role in various biological processes, including the synthesis of nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diaminopurine with methylating agents to introduce the dimethyl groups at the N2 and 6 positions . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N2,6-Dimethyl-3H-purine-2,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

N2,6-Dimethyl-3H-purine-2,8-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2,6-Dimethyl-3H-purine-2,8-diamine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis, which is particularly useful in anticancer and antiviral therapies . The pathways involved include the folate pathway and other purine metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the N2 and 6 positions enhance its stability and bioactivity compared to other purine derivatives .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

2-N,6-dimethyl-7H-purine-2,8-diamine

InChI

InChI=1S/C7H10N6/c1-3-4-5(12-6(8)11-4)13-7(9-2)10-3/h1-2H3,(H4,8,9,10,11,12,13)

InChI Key

UUWOEGREHHFZGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC)N=C(N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.